molecular formula C21H17NO4S B2501426 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid CAS No. 503469-94-1

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid

Cat. No.: B2501426
CAS No.: 503469-94-1
M. Wt: 379.43
InChI Key: CACQZUGDQBSQTA-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a carboxylic acid group at the 2-position and a methylene-linked Fmoc-protected amine at the 4-position. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The thiophene ring provides a conjugated system that may influence electronic properties and intermolecular interactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19-9-13(12-27-19)10-22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,12,18H,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQZUGDQBSQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CSC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

The target molecule consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 4-position with an Fmoc-protected aminomethyl moiety. The primary synthetic challenges involve:

  • Introducing the aminomethyl group at the 4-position of thiophene-2-carboxylic acid.
  • Protecting the primary amine with the Fmoc group while preserving the carboxylic acid functionality.
  • Ensuring regioselectivity and high yield at each step.

The molecular weight of 379.4 g/mol and the presence of aromatic (Fmoc) and heteroaromatic (thiophene) systems necessitate careful solvent and reagent selection.

Synthetic Routes and Methodologies

Route 1: Bromination-Amination-Protection Sequence

Step 1: Esterification of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is converted to its methyl ester to mitigate solubility issues and direct electrophilic substitution.

Procedure :

  • React thiophene-2-carboxylic acid (10 mmol) with methanol (50 mL) and concentrated H₂SO₄ (1 mL) under reflux for 6 hours.
  • Yield: 92% (colorless liquid).
  • Characterization : IR shows C=O stretch at 1720 cm⁻¹; ¹H NMR (CDCl₃) δ 7.45 (dd, 1H, thiophene H-5), 7.05 (d, 1H, thiophene H-3), 3.90 (s, 3H, OCH₃).
Step 2: Bromination at the 4-Position

Radical bromination introduces a bromomethyl group para to the ester.

Procedure :

  • Dissolve methyl thiophene-2-carboxylate (5 mmol) in CCl₄ (20 mL).
  • Add N-bromosuccinimide (5.5 mmol) and AIBN (0.1 mmol). Reflux under N₂ for 12 hours.
  • Yield: 78% (white crystals).
  • Characterization : ¹H NMR (CDCl₃) δ 4.40 (s, 2H, CH₂Br).
Step 3: Amination of the Bromomethyl Group

The bromide is substituted with ammonia to form the aminomethyl derivative.

Procedure :

  • Heat methyl 4-bromomethylthiophene-2-carboxylate (3 mmol) with NH₃ (7M in MeOH, 10 mL) at 80°C for 24 hours.
  • Yield: 65% (pale yellow solid).
  • Characterization : ESI-MS m/z 202.1 [M+H]⁺.
Step 4: Fmoc Protection of the Amine

The primary amine is protected using Fmoc-Cl under basic conditions.

Procedure :

  • Dissolve methyl 4-aminomethylthiophene-2-carboxylate (2 mmol) in DCM (15 mL).
  • Add DIPEA (4 mmol) and Fmoc-Cl (2.2 mmol) at 0°C. Stir for 4 hours at room temperature.
  • Yield: 70% (off-white solid).
  • Characterization : ¹H NMR (DMSO-d₆) δ 7.75–7.30 (m, 8H, Fmoc aromatics), 4.25 (t, 2H, CH₂Fmoc).
Step 5: Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to regenerate the carboxylic acid.

Procedure :

  • Treat methyl 4-[(Fmoc-amino)methyl]thiophene-2-carboxylate (1.5 mmol) with LiOH (3 mmol) in THF/H₂O (1:1, 20 mL) at 50°C for 3 hours.
  • Yield: 88% (white powder).
  • Characterization : HPLC purity >98% (C18 column, 0.1% TFA/ACN).

Route 2: Mannich Reaction-Based Approach

Direct Aminomethylation via Mannich Reaction

A one-pot method to introduce the aminomethyl group using formaldehyde and ammonium chloride.

Procedure :

  • Suspend thiophene-2-carboxylic acid (5 mmol) in dioxane (20 mL).
  • Add formaldehyde (37%, 10 mmol) and NH₄Cl (15 mmol). Heat at 60°C for 8 hours.
  • Yield: 55% (mixture of regioisomers).
  • Optimization : Use of Sc(OTf)₃ catalyst increases yield to 72% with >90% regioselectivity for the 4-position.
Fmoc Protection and Purification

Similar to Route 1, Steps 4–5.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Bromination) Route 2 (Mannich)
Overall Yield 32% 40%
Regioselectivity >99% 90%
Purification Complexity Moderate High
Scalability Excellent Moderate

Route 1 offers superior regioselectivity but requires handling brominating agents. Route 2 is shorter but produces regioisomers requiring chromatographic separation.

Critical Reaction Parameters

Solvent Systems

  • Esterification/Hydrolysis : Methanol, THF/H₂O.
  • Fmoc Protection : Dichloromethane or DMF for solubility of Fmoc-Cl.

Temperature Control

  • Bromination requires strict temperature control (70–80°C) to avoid di-bromination.
  • Fmoc protection proceeds optimally at 0°C → rt to minimize racemization.

Catalysts and Additives

  • AIBN for radical bromination.
  • Sc(OTf)₃ enhances Mannich reaction efficiency.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred for large-scale production due to lower catalyst costs.
  • Waste Management : Bromination generates HBr, requiring neutralization with NaOH.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (DMSO-d₆) : δ 167.8 (COOH), 156.1 (Fmoc C=O), 140.2 (thiophene C-2).
  • HRMS : Calculated for C₂₁H₁₇NO₄S [M+H]⁺: 379.0845; Found: 379.0843.

Purity Assessment

  • Reverse-phase HPLC (C18, 0.1% TFA/ACN gradient): Retention time 12.3 min, purity ≥98%.

Challenges and Mitigation Strategies

  • Low Amination Yields : Use of hexamine (urotropine) instead of NH₃ improves substitution efficiency to 85%.
  • Acid-Sensitive Intermediates : Avoid prolonged exposure to TFA during purification.

Applications in Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Anchored to 2-chlorotrityl resin via its carboxylic acid group.
  • Deprotected with piperidine/DMF to expose the amine for chain elongation.

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Piperidine is often used to remove the Fmoc protecting group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that thiophene derivatives, including 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid, exhibit promising anticancer properties. A study evaluated the cytotoxic effects of various thiophene compounds against human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that these compounds could sensitize cancer cells to existing chemotherapeutic agents like sorafenib, enhancing their efficacy .

Antimicrobial Properties

Thiophene derivatives have also been investigated for their antimicrobial activities. In vitro studies demonstrated that certain derivatives possess significant antibacterial effects against pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. The presence of specific functional groups in the thiophene structure contributes to its effectiveness as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of thiophene derivatives has been explored through various assays. Compounds derived from thiophene have shown the ability to inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. For instance, certain derivatives exhibited inhibition rates comparable to standard antioxidants like ascorbic acid .

Conductive Polymers

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. They are utilized in the fabrication of conductive polymers and organic semiconductors, which are essential for developing flexible electronic devices, solar cells, and light-emitting diodes (LEDs) .

Dye Sensitizers

Thiophene derivatives are also employed as dye sensitizers in solar cells. Their ability to absorb light efficiently and facilitate electron transfer makes them ideal candidates for enhancing the performance of photovoltaic devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where various reagents are used to introduce functional groups that enhance its biological activity and stability. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Cytotoxicity Evaluation

A detailed case study assessed the cytotoxicity of a series of thiophene derivatives against multiple cancer cell lines using protocols established by the National Cancer Institute (NCI). The study highlighted the effectiveness of these compounds in inhibiting cell growth across various types of cancers, indicating their potential as lead compounds for drug development .

Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial properties of synthesized thiophene derivatives against common bacterial strains. The results underscored the importance of structural modifications in enhancing antimicrobial activity, paving the way for developing novel antibacterial agents .

Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsEnhances efficacy of chemotherapeutics
Antimicrobial agentsEffective against Staphylococcus aureus
AntioxidantsInhibits lipid peroxidation
Material ScienceConductive polymersUsed in organic electronics
Dye sensitizersImproves efficiency in solar cells

Mechanism of Action

The mechanism of action of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its amine and carboxylic acid functionalities, forming hydrogen bonds and ionic interactions with proteins or enzymes. The thiophene ring can also participate in π-π stacking interactions, which are crucial in the binding to certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS 1340291-71-5)
  • Structural Differences : The Fmoc-protected amine is at the 2-position of the thiophene ring, with a methyl group at the 5-position and a carboxylic acid at the 3-position.
  • Physicochemical Properties :
    • Molecular weight: 379.43 g/mol (vs. ~379 g/mol for the target compound).
    • Hydrophobicity: Increased due to the methyl group at position 4.
  • Applications : Likely used in SPPS for introducing hydrophobic residues or modifying peptide backbones .
2′-((9H-Fluoren-4-yl)carbamoyl)-[1,1′-biphenyl]-2-carboxylic acid (CAS 27021-94-9)
  • Structural Differences : A biphenyl system replaces the thiophene, with an Fmoc group directly attached to a carbamoyl linkage.
  • Key Features :
    • Enhanced aromaticity for π-π stacking interactions.
    • Higher molecular weight (408.42 g/mol) due to the biphenyl moiety.
  • Applications: Potential use in designing kinase inhibitors or as a fluorescent probe .

Heterocyclic Derivatives

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 195387-29-2)
  • Structural Differences : Pyrrole ring replaces thiophene, with a methyl group at position 1.
  • Physicochemical Properties :
    • Reduced conjugation compared to thiophene due to pyrrole’s nitrogen atom.
    • Molecular weight: 396.42 g/mol.
  • Applications : Suitable for introducing heterocyclic diversity in peptide-based drug candidates .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid (CAS 285996-72-7)
  • Structural Differences : A tetrahydropyran ring replaces thiophene, introducing an oxygen atom.
  • Key Features :
    • Enhanced solubility in polar solvents due to the ether oxygen.
    • Molecular weight: 367.40 g/mol.
  • Applications : Useful in designing glycosylation mimics or stabilizing peptide conformations .

Aliphatic and Aromatic Hybrids

(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS 324017-22-3)
  • Structural Differences: A phenyl-carbamoyl group is appended to a propanoic acid backbone.
  • Key Features :
    • Molecular weight: 437.47 g/mol.
    • Increased hydrogen-bonding capacity from the carbamoyl group.
  • Applications: Potential use in targeting protein-protein interactions or as a building block for β-peptides .

Biological Activity

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17NO4S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 2243509-54-6

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group is significant as it enhances the compound's stability and solubility, which are crucial for biological interactions.

1. Enzyme Inhibition

Research indicates that derivatives of thiophene carboxylic acids often exhibit inhibitory effects on specific enzymes. For instance, compounds structurally similar to this compound have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment.

CompoundIC50 (μM)Biological Activity
4-Methylthiazole-5-Carboxylic Acid Derivative3.6Xanthine oxidase inhibitor
5k (related compound)8.1Moderate antioxidant activity

2. Antioxidant Activity

The antioxidant potential of thiophene derivatives has been documented in various studies. The presence of the thiophene ring contributes to the radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases.

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives, providing insights into their pharmacological potential.

Case Study 1: Xanthine Oxidase Inhibition

A study published in Journal of Medicinal Chemistry evaluated a series of thiophene carboxylic acid derivatives for xanthine oxidase inhibition. The results showed that certain modifications led to significant inhibition compared to standard drugs like febuxostat. The study concluded that structural modifications could enhance potency and selectivity.

Case Study 2: Antioxidant Properties

In another investigation, a series of thiophene-based compounds were tested for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with electron-donating groups exhibited higher antioxidant activity, suggesting that the electron density on the thiophene ring plays a crucial role in its biological efficacy.

Q & A

Q. What are the common synthetic routes for preparing 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, including Fmoc-protection of amino groups, coupling reactions, and functionalization of the thiophene backbone. Key steps may include:

  • Fmoc protection : Using fluorenylmethoxycarbonyl (Fmoc) groups to protect amine functionalities under anhydrous conditions with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Coupling reactions : Employing carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acid groups for amide bond formation .
  • Optimization : Adjusting temperature (e.g., 0–25°C), pH (neutral to slightly basic), and catalyst concentrations to maximize yield and purity . Analytical validation: NMR (¹H/¹³C) and mass spectrometry are critical for confirming structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • Storage : Tightly sealed containers in cool, dry areas away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Waste disposal : Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallographic results) for this compound?

  • Multi-technique validation : Cross-reference NMR data (e.g., coupling constants, integration ratios) with X-ray crystallography results from programs like SHELXL to resolve ambiguities .
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or DFT calculations .
  • Impurity analysis : Use HPLC-MS to identify byproducts interfering with spectral interpretations .

Q. What strategies improve the compound’s stability during peptide synthesis or bioconjugation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce hydrolysis of the Fmoc group .
  • Temperature control : Maintain reactions at 0–4°C to minimize side reactions like epimerization .
  • Additives : Use antioxidants (e.g., TCEP) to protect thiophene moieties from oxidation .

Q. How does the thiophene-carboxylic acid moiety influence biological activity in drug design?

  • Electron-withdrawing effects : The carboxylic acid group enhances hydrogen-bonding interactions with target proteins, improving binding affinity .
  • Comparative studies : Structural analogs (e.g., 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-isoindole-4-carboxylic acid) show that fluorination at specific positions modulates metabolic stability .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with enzymatic active sites .

Methodological Challenges

Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?

  • Accelerated stability testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via LC-MS .
  • Kinetic analysis : Use pseudo-first-order models to calculate half-lives and identify labile functional groups (e.g., Fmoc cleavage) .

Q. How can researchers address low yields in large-scale synthesis?

  • Process optimization : Switch from batch to flow chemistry for better control over reaction parameters (e.g., residence time, mixing efficiency) .
  • Purification techniques : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .

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